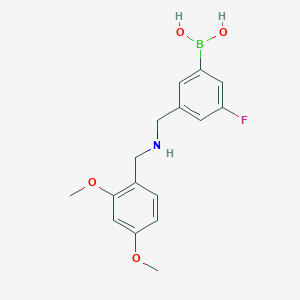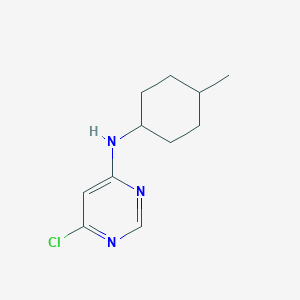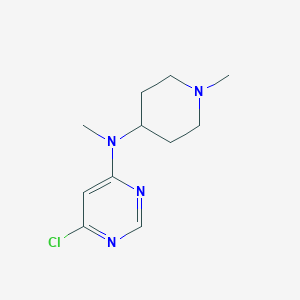
(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid
Overview
Description
This compound is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms. They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .
Chemical Reactions Analysis
Boronic acids, such as this compound, are known to be involved in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction , which is widely used in organic synthesis to form carbon-carbon bonds.Scientific Research Applications
Organic Synthesis Applications
- Synthesis of Novel Boronated Compounds : Research has explored the synthesis of various boronic acid derivatives due to their significance in creating biologically active compounds and pharmaceutical agents. For instance, amino-3-fluorophenyl boronic acid derivatives have been synthesized, showcasing their application in constructing glucose sensing materials suitable for physiological pH levels (Das et al., 2003). These compounds hold potential for further development into diagnostic or therapeutic tools.
- Fluoride Ion Sensing : A cationic triarylborane compound bearing a benzothiazolium moiety demonstrated a significant colorimetric response to fluoride ions, indicating its potential as a selective sensor. The fluoride binding significantly alters the UV–vis absorption spectrum, providing a basis for developing sensitive detection methods for fluoride ions in various environments (Song et al., 2012).
Catalysis and Amide Bond Formation
- Amide Formation Catalysts : Novel derivatives of N,N-di-isopropylbenzylamine-2-boronic acid have been synthesized, showcasing improved catalytic activity for direct amide formation between carboxylic acids and amines. This research highlights the utility of boronic acid derivatives in facilitating amide bond formation under ambient conditions, a critical reaction in pharmaceutical and organic chemistry (Arnold et al., 2008).
Biomedical Applications
- Antioxidant and Antibacterial Agents : Studies have synthesized new compounds containing boronic acid and evaluated their antioxidant and antibacterial properties. For instance, fluorine-containing thiadiazolotriazinones exhibited promising antibacterial activities, highlighting the potential of boronic acid derivatives in developing new antimicrobial agents (Holla et al., 2003).
Mechanism of Action
Target of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid compound interacts with a palladium catalyst. The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of complex organic compounds .
Result of Action
As a potential reagent in suzuki-miyaura cross-coupling reactions, the compound could contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
The action of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by the reaction conditions. These reactions are known for their mild and functional group tolerant conditions . The stability of the boronic acid compound also plays a crucial role in its efficacy .
Future Directions
properties
IUPAC Name |
[3-[[(2,4-dimethoxyphenyl)methylamino]methyl]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BFNO4/c1-22-15-4-3-12(16(8-15)23-2)10-19-9-11-5-13(17(20)21)7-14(18)6-11/h3-8,19-21H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUGHIGDSPEPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CNCC2=C(C=C(C=C2)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-aminoethyl)-8,9-dihydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1(7H)-one](/img/structure/B1488486.png)
![6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488487.png)

![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)

![1-({[3-(Dimethylamino)propyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1488495.png)

![N-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488497.png)
![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)



